(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
The compound “(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride” is a synthetic small molecule characterized by three key structural features:
- Benzo[d]thiazole core: A 4-methyl-substituted benzothiazole ring, a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity .
- Morpholinopropyl side chain: A 3-morpholinopropyl group attached to the benzothiazole nitrogen, which may enhance solubility and modulate pharmacokinetic properties .
The hydrochloride salt form improves stability and solubility, as noted in safety guidelines requiring storage away from heat and moisture .
Properties
IUPAC Name |
(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2.ClH/c1-17-5-2-7-19-21(17)23-22(29-19)25(11-4-10-24-12-14-27-15-13-24)20(26)9-8-18-6-3-16-28-18;/h2-3,5-9,16H,4,10-15H2,1H3;1H/b9-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHBNXDSLPDSLL-HRNDJLQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer research and antifungal applications. This article delves into its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
The primary biological target for this compound is Glycogen synthase kinase-3 beta (GSK-3β) , a critical enzyme involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting GSK-3β, the compound may disrupt the Wnt/β-catenin signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the S phase.
- Apoptosis Induction : Similar compounds have demonstrated the ability to trigger apoptotic pathways in various cancer cell lines.
The compound interacts with several key biomolecules, influencing cellular functions:
- Microtubule Dynamics : It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures, which is crucial during cell division.
- Cytotoxicity : Preliminary studies indicate that it exhibits cytotoxic effects against specific cancer cell lines, warranting further investigation into its therapeutic potential.
Case Studies and Research Findings
Recent studies have explored various aspects of the compound's biological activity:
Antifungal Activity
In a study involving thiazole derivatives, compounds structurally related to this compound were evaluated for antifungal properties. The results indicated significant activity against Candida species with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole. The study highlighted that certain structural modifications enhanced antifungal efficacy .
Cytotoxicity Analysis
A cytotoxicity analysis was performed on NIH/3T3 cell lines, revealing that the compound exhibited IC50 values indicating moderate toxicity. The data suggest that while effective against fungal pathogens, it also poses a risk to normal cells at higher concentrations. This dual effect emphasizes the need for careful dosage management in therapeutic applications .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Target | Activity | IC50 (μM) | Remarks |
|---|---|---|---|---|
| Compound 2d | CYP51 | Antifungal | 148.26 | Effective against Candida species |
| Compound 2e | CYP51 | Antifungal | 187.66 | Comparable to ketoconazole |
| This compound | GSK-3β | Cytotoxic | TBD | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of benzothiazole-acrylamide derivatives. Key structural analogues include:
Key Observations :
- Benzothiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., 4e) exhibit lower melting points (280°C vs. ~250–300°C for benzothiazoles), likely due to reduced aromatic stabilization .
- Acrylamide Linker : The (E)-configuration in the target compound ensures planar geometry for optimal target binding, whereas (Z)-isomers (e.g., compound 5112) may show reduced activity due to steric hindrance .
- Solubility Modifiers: Morpholinopropyl and methoxy groups enhance aqueous solubility compared to dimethylamino or nitro substituents .
Physicochemical and Spectroscopic Comparisons
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
